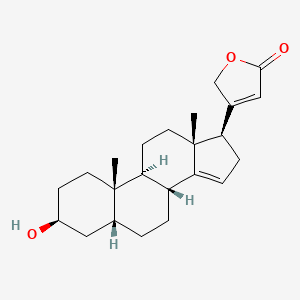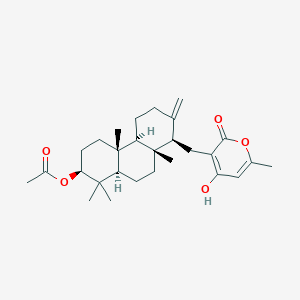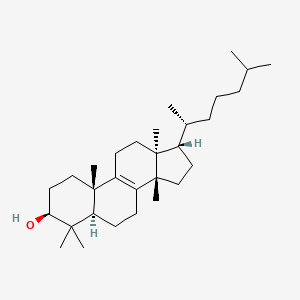
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate
概要
説明
“(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate” is a chemical compound . It is available for purchase for research and development purposes.
Molecular Structure Analysis
The molecule of “this compound” contains a total of 113 bonds. There are 41 non-H bonds, 2 multiple bonds, 35 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .科学的研究の応用
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, such as cell culture studies, protein purification, enzyme activity assays, and drug delivery systems. This compound has also been used to investigate the effects of lipid metabolism on the activity of various enzymes and proteins.
作用機序
The mechanism of action of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is not yet fully understood. However, it has been suggested that this compound may interact with membrane proteins and enzymes, resulting in changes in cell signaling pathways, protein expression, and enzyme activity. Additionally, it has been proposed that this compound may act as an agonist or antagonist of certain receptors, resulting in changes in cell behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on cells, proteins, and enzymes. It has been shown to affect the expression of certain proteins, including those involved in lipid metabolism, and to alter the activity of certain enzymes. Additionally, this compound has been shown to have an effect on cell behavior, such as growth, differentiation, and migration.
実験室実験の利点と制限
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a useful tool for laboratory experiments due to its low cost, ease of synthesis, and wide range of effects on cells, proteins, and enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not known how this compound will interact with other compounds in a cellular environment, and it is not known how long the effects of this compound will last. Additionally, the effects of this compound on cells and proteins can vary depending on the concentration and duration of exposure.
将来の方向性
The potential applications of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate in the fields of biochemistry and physiology are numerous and exciting. Future research could focus on the effects of this compound on a variety of cell types and in different cellular environments. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to identify potential drug targets. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system. Finally, research could be conducted to investigate the effects of this compound on other biological systems, such as the immune system and the nervous system.
Safety and Hazards
“(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate” should be used only for research and development purposes by, or directly under the supervision of, a technically qualified individual . For detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) or consult a safety expert.
特性
IUPAC Name |
(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROBSGNJZWWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404455 | |
| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98896-81-2 | |
| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)




![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)

![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)



